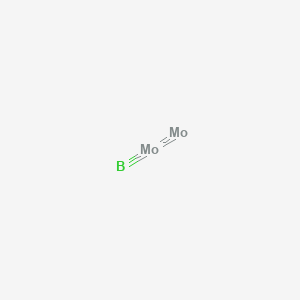
Carbon monoxide;cyclopenta-1,3-diene;iron(2+);bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) is a complex organometallic compound It consists of iron in the +2 oxidation state, coordinated with bromide, cyclopenta-2,4-dien-1-ide, and carbon monoxide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) typically involves the reaction of iron(2+) bromide with cyclopenta-2,4-dien-1-ide and carbon monoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:
- Dissolution of iron(2+) bromide in a suitable solvent.
- Addition of cyclopenta-2,4-dien-1-ide to the solution.
- Introduction of carbon monoxide gas under pressure.
- Stirring the reaction mixture at a specific temperature to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or even elemental iron.
Substitution: Ligands such as bromide, cyclopenta-2,4-dien-1-ide, or carbon monoxide can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
Scientific Research Applications
Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism by which Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, while the ligands can stabilize various intermediate states. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Iron(2+) bromide cyclopenta-1,3-diene: Similar in structure but with different ligand arrangements.
Iron(2+) bromide cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate: Another organometallic compound with different ligands.
Uniqueness
Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity. Its ability to undergo various types of reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
12078-20-5 |
|---|---|
Molecular Formula |
C7H9BrFeO2 |
Molecular Weight |
260.89416 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)








